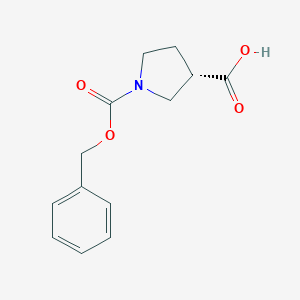

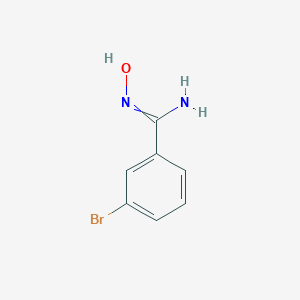

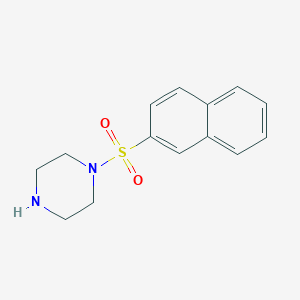

3-bromo-N'-hydroxybenzenecarboximidamide

描述

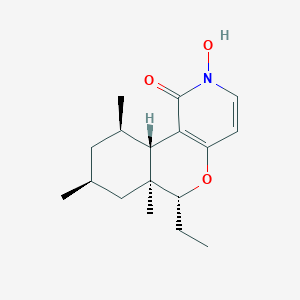

- It belongs to the class of Securinega alkaloids .

- These alkaloids exhibit various biological activities, including CNS stimulation, antitumor effects, anti-malarial properties, and antibacterial activity .

Phyllochrysine: is a natural product found in , a plant species.

准备方法

合成路线: 叶黄素的合成路线没有广泛记载。它主要从天然来源中分离。

工业生产: 由于叶黄素的可用性有限,工业规模的生产方法尚未建立。

化学反应分析

反应性: 叶黄素可能发生各种反应,包括氧化、还原和取代。

常用试剂和条件:

主要产物: 这些反应形成的具体产物将取决于反应条件和起始材料。

科学研究应用

化学: 叶黄素作为一种有价值的天然产物,用于化学研究,包括结构解析和合成化学。

生物学: 其生物活性使其与中枢神经系统功能、肿瘤生物学和传染病相关的研究相关。

医学: 研究正在探索其作为抗疟疾剂或抗菌化合物的潜力。

工业: 虽然在工业上没有广泛应用,但叶黄素独特的性质可能会激发进一步的应用。

作用机制

靶标: 确切的分子靶标尚不清楚,但它可能与特定的受体或酶相互作用。

途径: 需要进一步研究以阐明叶黄素发挥作用的途径。

相似化合物的比较

独特性: 叶黄素的独特性在于其特定的结构和生物活性。

类似化合物: 虽然叶黄素很罕见,但其他毒扁豆碱类生物碱(例如,(+)-Viroallosecurinine)有一些相似之处。

属性

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![4-Methylbenzo[d][1,3]dioxol-5-ol](/img/structure/B71031.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)